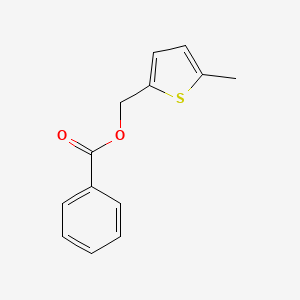
(5-methylthiophen-2-yl)methyl Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-thienyl)methyl benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thienyl group, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-2-thienyl)methyl benzoate typically involves the esterification of benzoic acid with (5-methyl-2-thienyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of (5-methyl-2-thienyl)methyl benzoate can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the esterification reaction. The use of such reactors allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-thienyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: (5-Methyl-2-thienyl)methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-2-thienyl)methyl benzoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-methyl-2-thienyl)methyl benzoate largely depends on its application. In the context of polymer synthesis, the compound undergoes vapor phase pyrolysis to form reactive intermediates that polymerize to form poly(2,5-thienyleneethylene) . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
(5-Methyl-2-furyl)methyl benzoate: Similar in structure but contains a furan ring instead of a thienyl ring.
Benzothiazole derivatives: These compounds also contain sulfur and have diverse biological activities.
Benzimidazole derivatives: Known for their anticancer properties and structural similarity to nucleotides.
Uniqueness: (5-Methyl-2-thienyl)methyl benzoate is unique due to its thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of polymers with specific electronic properties and in the design of biologically active molecules.
Properties
CAS No. |
157890-50-1 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H12O2S/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
OYCPSLZIFRQTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)

![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)


